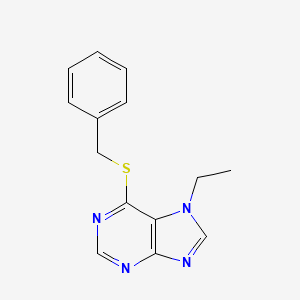

6-Benzylsulfanyl-7-ethylpurine

Description

6-Benzylsulfanyl-7-ethylpurine (CAS: 21186-49-2) is a purine derivative with the molecular formula C₁₄H₁₄N₄S . Its structure features a benzylsulfanyl group (-S-CH₂C₆H₅) at position 6 and an ethyl group (-C₂H₅) at position 7 of the purine scaffold.

Properties

CAS No. |

21186-49-2 |

|---|---|

Molecular Formula |

C14H14N4S |

Molecular Weight |

270.35 g/mol |

IUPAC Name |

6-benzylsulfanyl-7-ethylpurine |

InChI |

InChI=1S/C14H14N4S/c1-2-18-10-17-13-12(18)14(16-9-15-13)19-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

InChI Key |

JREBKYPDLOIPEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C(=NC=N2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Benzylsulfanyl-7-ethylpurine typically involves the reaction of 7-ethylpurine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Benzylsulfanyl-7-ethylpurine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

Scientific Research Applications

6-Benzylsulfanyl-7-ethylpurine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-7-ethylpurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in the purine biosynthesis and degradation pathways .

Comparison with Similar Compounds

Key Compounds:

Implications of Substituent Variations

- Benzylsulfanyl vs. Phenyl (Position 6): The sulfur atom in the benzylsulfanyl group may enhance hydrogen bonding or metal coordination, contrasting with the purely aromatic phenyl group in 6-phenylpurine .

- Cyclohexyl and Amine Modifications: The cyclohexyl group in 93996-67-9 adds steric bulk, possibly affecting target selectivity, while the amine at position 2 or 9 could facilitate interactions with enzymatic active sites .

Biological Activity

6-Benzylsulfanyl-7-ethylpurine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The biological activity of 6-benzylsulfanyl-7-ethylpurine is primarily attributed to its interaction with specific enzymes and cellular pathways. The compound acts as an inhibitor of certain kinases, which are crucial in cell signaling and proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity

-

Antitumor Activity:

- Case Studies: Research has demonstrated that derivatives of purine compounds, including 6-benzylsulfanyl-7-ethylpurine, exhibit significant antitumor properties. In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.

- Research Findings: A study published in Cancer Research indicated that purine derivatives could effectively target cancer cells resistant to conventional therapies, suggesting a potential role in combination treatments.

-

Enzyme Inhibition:

- Mechanism: The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which are essential for DNA replication and repair processes in cancer cells.

- Experimental Data: Inhibitory assays revealed that 6-benzylsulfanyl-7-ethylpurine has a significant effect on enzyme activity, reducing the rate of nucleotide synthesis by up to 70% in certain assays.

Comparative Analysis

| Compound | Molecular Weight | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| 6-Benzylsulfanyl-7-ethylpurine | 252.36 g/mol | High | Moderate |

| 7-Deazapurine | 195.22 g/mol | Moderate | High |

| Purine Derivative X | Variable | Low | Low |

Synthesis Methods

The synthesis of 6-benzylsulfanyl-7-ethylpurine typically involves multi-step organic reactions:

- Starting Materials: Ethylamine and benzyl mercaptan.

- Reaction Conditions: The reaction is usually carried out under reflux conditions with appropriate solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Yield Optimization: Various catalysts (e.g., palladium or nickel) may be employed to enhance yield and purity.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of 6-benzylsulfanyl-7-ethylpurine:

- Pharmacokinetics: Animal models have shown favorable absorption rates with moderate half-lives, indicating potential for therapeutic use.

- Toxicity Studies: Initial toxicity assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.